
(r)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol is a chiral compound with the molecular formula C11H17NO2The compound features a methoxy group and a methyl group attached to a phenyl ring, along with an amino alcohol moiety, making it a versatile molecule for synthetic and research purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is oxidized to a ketone or aldehyde.
Reduction: Reduction reactions can further reduce the amino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted aromatic compounds
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Pathways: Investigated for its role in various biochemical pathways.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.
Therapeutic Agents: Explored for its therapeutic potential in treating certain diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the production of various chemicals
作用機序
The mechanism of action of ®-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, resulting in downstream effects on cellular processes .
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl structure but lacks the amino alcohol moiety.
2-(4-Methoxyphenyl)ethylamine: Similar structure but with different functional groups.
4-Methoxyphenylacetonitrile: Contains a nitrile group instead of an amino alcohol.
Uniqueness
®-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol is unique due to its chiral nature and the presence of both an amino group and an alcohol group.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
(2R)-2-amino-2-(4-methoxy-2-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-5-8(13-2)3-4-9(7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1 |
InChIキー |
WGXQWKHWHMDWPL-JTQLQIEISA-N |
異性体SMILES |
CC1=C(C=CC(=C1)OC)[C@H](CO)N |
正規SMILES |
CC1=C(C=CC(=C1)OC)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


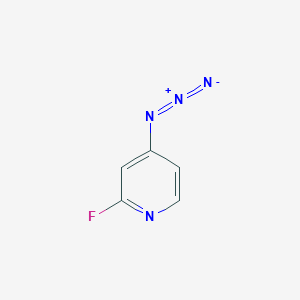
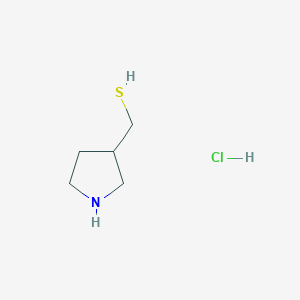

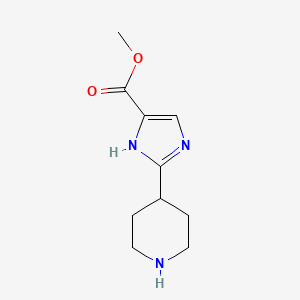
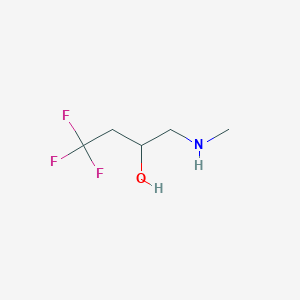
![(2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide](/img/structure/B13555646.png)
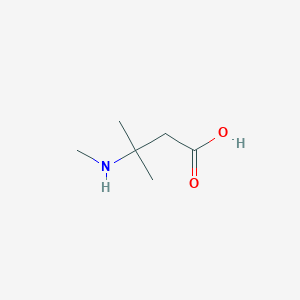
![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13555668.png)
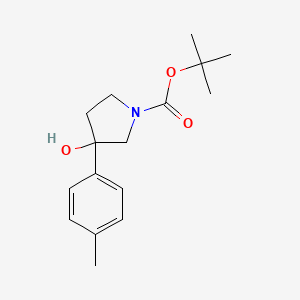

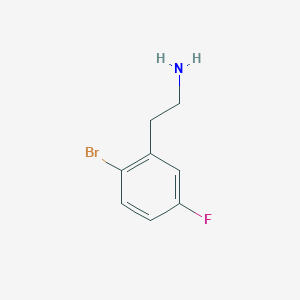

![[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B13555705.png)
![1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555710.png)
